

# Best practices for storing and handling PSTAIR antibody

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## Compound of Interest

Compound Name: PSTAIR

Cat. No.: B151672

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## Technical Support Center: PSTAIR Antibody

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the use of the **PSTAIR** antibody. The information is tailored for researchers, scientists, and drug development professionals to ensure successful experimental outcomes.

## Frequently Asked Questions (FAQs)

Q1: What is the **PSTAIR** antibody and what does it recognize?

The **PSTAIR** antibody is a monoclonal antibody that recognizes a highly conserved 16-amino acid sequence, EGV**PSTAIR**EISLLKE, known as the **PSTAIR** motif.<sup>[1][2][3][4]</sup> This motif is a hallmark of cyclin-dependent kinases (CDKs), which are key regulators of the eukaryotic cell cycle.<sup>[1][2][3][4]</sup> The antibody is known to react with several CDKs, including CDK1 (also known as p34cdc2), CDK2, and CDK3, which typically appear as bands between 31-34 kDa in Western blotting.<sup>[3][5]</sup>

Q2: How should I store the **PSTAIR** antibody?

Proper storage is crucial for maintaining antibody activity. Upon receipt, it is recommended to aliquot the antibody into smaller, single-use volumes and store them at -20°C or -80°C.<sup>[3]</sup> This practice helps to avoid repeated freeze-thaw cycles, which can denature the antibody and reduce its effectiveness.<sup>[3]</sup> For short-term storage of a few weeks, 4°C is acceptable for some

formulations, but always refer to the manufacturer's datasheet for specific instructions.<sup>[6]</sup> Avoid storing aliquots in frost-free freezers as the temperature fluctuations can damage the antibody.

Q3: Can I reuse diluted **PSTAIR** antibody?

It is not recommended to reuse diluted antibody solutions. Antibodies are less stable at lower concentrations and are more susceptible to degradation and microbial contamination. For optimal and reproducible results, always prepare fresh dilutions of the **PSTAIR** antibody for each experiment.

Q4: My **PSTAIR** antibody is provided as a lyophilized powder. How should I reconstitute it?

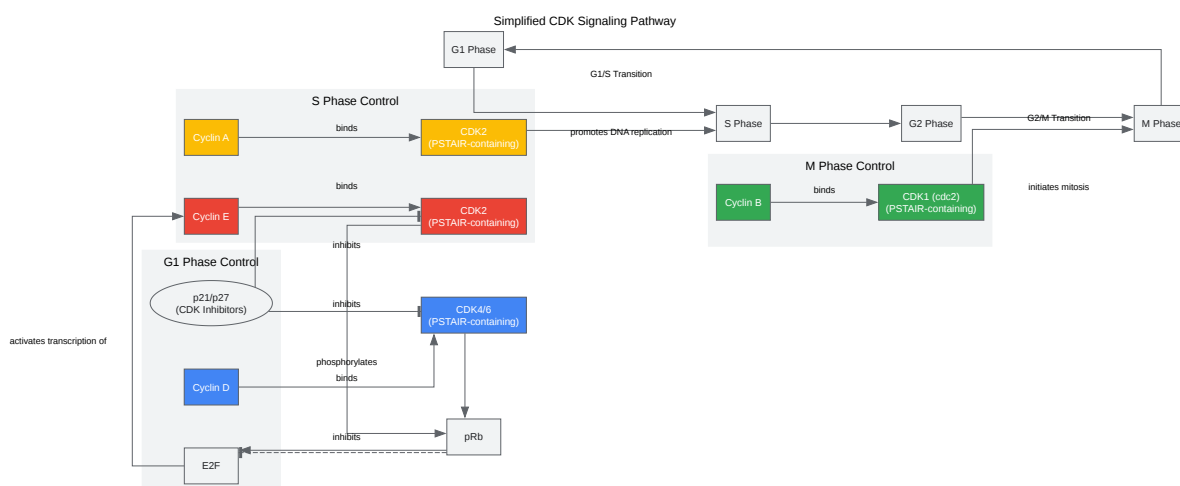
For lyophilized antibodies, reconstitution should be done according to the product's datasheet. Generally, this involves adding a specified volume of sterile, deionized water to achieve a desired stock concentration. After adding the water, gently vortex the vial to ensure the antibody is fully dissolved. It is common practice to then add a cryoprotectant like glycerol to a final concentration of 50% for storage at -20°C, as this prevents freezing and damage from ice crystal formation.

## Quantitative Data Summary

Parameter	Recommendation	Source(s)
Storage Temperature	Long-term: -20°C or -80°C. Short-term (1-2 weeks): +4°C.	<sup>[3]</sup> <sup>[6]</sup>
Working Dilution (Western Blot)	1:100 - 1:4000	<sup>[5]</sup>
Working Dilution (ELISA)	1:100 - 1:2000	<sup>[5]</sup>
Working Dilution (Immunoprecipitation)	1:10 - 1:500	<sup>[5]</sup>
Recognized Protein Size	31-34 kDa	<sup>[3]</sup> <sup>[5]</sup>

## Signaling Pathway

The **PSTAIR** antibody targets the **PSTAIR** motif found in several cyclin-dependent kinases (CDKs), which are central regulators of the cell cycle. The diagram below illustrates a simplified overview of the CDK signaling pathway, highlighting the role of CDKs in cell cycle progression.



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Caption: Simplified CDK signaling pathway in the cell cycle.

## Experimental Protocols

### Western Blotting Protocol

This protocol provides a general guideline for using the **PSTAIR** antibody in Western blotting. Optimization may be required for specific experimental conditions.

#### 1. Cell Lysate Preparation:

- Harvest cells and wash with ice-cold PBS.
- Lyse cells in RIPA buffer (or a similar lysis buffer) containing protease and phosphatase inhibitors.
- Incubate on ice for 30 minutes, with occasional vortexing.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
- Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

#### 2. SDS-PAGE and Protein Transfer:

- Mix 20-30 µg of protein lysate with Laemmli sample buffer and boil for 5 minutes.
- Load samples onto an SDS-polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom.
- Transfer the proteins from the gel to a nitrocellulose or PVDF membrane.

#### 3. Immunoblotting:

- Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
- Incubate the membrane with the **PSTAIR** antibody diluted in blocking buffer (e.g., 1:1000) overnight at 4°C with gentle agitation.
- Wash the membrane three times for 10 minutes each with TBST.

- Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.
- Wash the membrane three times for 10 minutes each with TBST.
- Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

## Immunoprecipitation Protocol

### 1. Lysate Preparation:

- Prepare cell lysates as described in the Western Blotting protocol, using a non-denaturing lysis buffer (e.g., containing 1% NP-40 instead of SDS).

### 2. Immunoprecipitation:

- Pre-clear the lysate by incubating with protein A/G-agarose or magnetic beads for 1 hour at 4°C.
- Centrifuge to pellet the beads and transfer the supernatant to a new tube.
- Add the **PSTAIR** antibody (e.g., 1-2 µg) to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
- Add fresh protein A/G beads and incubate for another 1-2 hours at 4°C.
- Pellet the beads by centrifugation and wash them three times with ice-cold lysis buffer.

### 3. Elution and Analysis:

- Elute the immunoprecipitated proteins by resuspending the beads in Laemmli sample buffer and boiling for 5 minutes.
- Pellet the beads and collect the supernatant for analysis by Western blotting.

## Immunofluorescence Protocol

### 1. Cell Preparation:

- Grow cells on sterile glass coverslips in a petri dish.

- Wash the cells with PBS.

## 2. Fixation and Permeabilization:

- Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
- Wash three times with PBS.
- Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
- Wash three times with PBS.

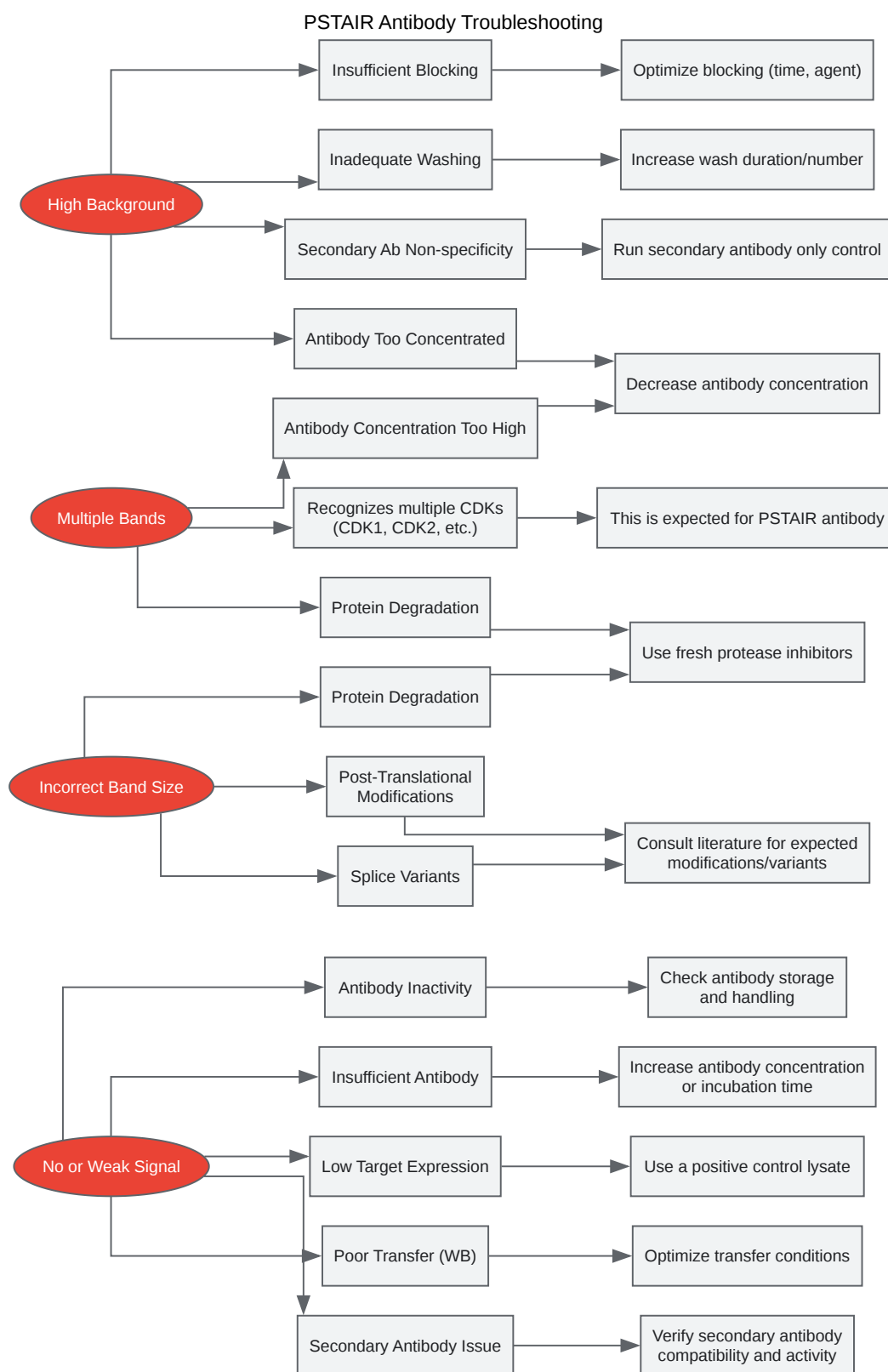
## 3. Staining:

- Block with 1% BSA in PBST for 30 minutes.
- Incubate with the **PSTAIR** antibody diluted in blocking buffer for 1 hour at room temperature.
- Wash three times with PBST.
- Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 anti-mouse IgG) in blocking buffer for 1 hour at room temperature in the dark.
- Wash three times with PBST in the dark.

## 4. Mounting and Imaging:

- Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
- Seal the coverslips and visualize using a fluorescence microscope.

# Troubleshooting Guide



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Caption: Troubleshooting guide for common **PSTAIR** antibody issues.

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